3,3'-Oxybis(isobenzofuran-1(3H)-one)
CAS No.: 65543-72-8
Cat. No.: VC5380799
Molecular Formula: C16H10O5
Molecular Weight: 282.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65543-72-8 |
|---|---|
| Molecular Formula | C16H10O5 |
| Molecular Weight | 282.251 |
| IUPAC Name | 3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H |
| Standard InChI Key | LTOWYDKNFDNQTL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name is 3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one, with a molecular formula of and a molecular weight of 282.25 g/mol . X-ray crystallography reveals a dihedral angle of 53.18° between the two isobenzofuran-1(3H)-one rings, creating a non-planar geometry stabilized by intramolecular C–H⋯O hydrogen bonds . The oxygen bridge enhances electronic delocalization, contributing to its reactivity in coordination chemistry .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.25 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Insoluble in water; soluble in polar aprotic solvents (e.g., DMF) |
Solvothermal Synthesis
A common method involves reacting phthalic acid with triphenylantimony at 383 K in a solvothermal system, yielding 3,3'-oxybis(isobenzofuran-1(3H)-one) with subsequent crystallization from dichloromethane/petroleum ether . This route produces coordination polymers when transition metals (e.g., Mn²⁺) are introduced .
Acid-Catalyzed Cyclization
Alternative approaches utilize sulfuric acid immobilized on silica () to catalyze the cyclization of phthalaldehydic acid with aryl ketones under solvent-free conditions . This method achieves yields up to 82% and is scalable for industrial applications .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Key Feature |
|---|---|---|---|
| Solvothermal | 383 K, 2.5 hrs | Moderate | Forms coordination polymers |
| Acid-Catalyzed | 120°C, solvent-free | 82% | Eco-friendly, reusable catalyst |
Applications in Materials Science
Coordination Polymers
The compound’s oxygen bridge facilitates the formation of MOFs with transition metals. For example, Mn²⁺-based polymers synthesized via solvothermal methods exhibit catalytic activity in oxidation reactions .
Nonlinear Optical Properties
Isobenzofuran-1(3H)-ones with extended π-conjugation, such as 3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) derivatives, display third-order nonlinear optical (NLO) responses. These materials are promising for photonic devices, with nonlinear refraction indices reaching .
Comparison with Analogous Compounds
Stereochemical Variants
The (3S,3'S)-stereoisomer (ChemSpider ID: 5365163) exhibits distinct crystallographic packing compared to the racemic form, influencing its solubility and reactivity .
Monomeric Isobenzofuranones
Phthalide (CAS 87-41-2), a monomeric analog, lacks the oxygen bridge and shows lower thermal stability but higher bioavailability .
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